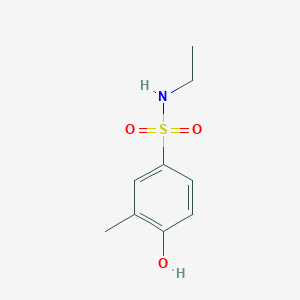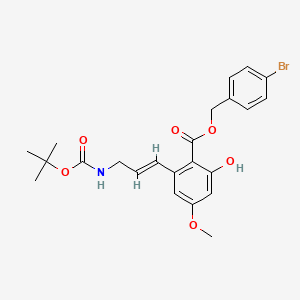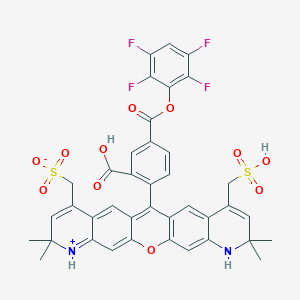![molecular formula C13H18Cl2F2N2O2 B13726886 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13726886.png)
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride typically involves the reaction of 4-(2,2-difluoroethyl)piperazine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl group or the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl benzoic acid derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties.
Scientific Research Applications
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the piperazine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride: This compound shares a similar difluoroethyl-piperazine structure but differs in the presence of a piperidinyl group instead of a benzoic acid moiety.
Trimetazidine dihydrochloride: Another piperazine derivative, trimetazidine, is used for its therapeutic effects in treating angina pectoris.
Uniqueness
4-[4-(2,2-Difluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride stands out due to its unique combination of a difluoroethyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18Cl2F2N2O2 |
|---|---|
Molecular Weight |
343.19 g/mol |
IUPAC Name |
4-[4-(2,2-difluoroethyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C13H16F2N2O2.2ClH/c14-12(15)9-16-5-7-17(8-6-16)11-3-1-10(2-4-11)13(18)19;;/h1-4,12H,5-9H2,(H,18,19);2*1H |
InChI Key |
JUYSOPGWKXPQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)F)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
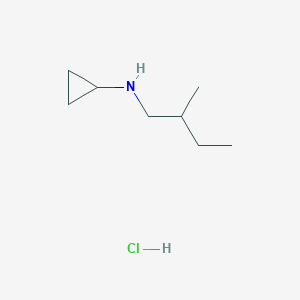
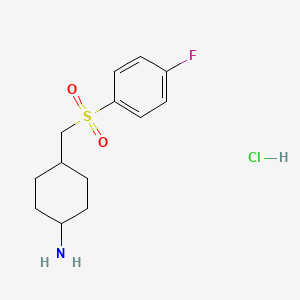
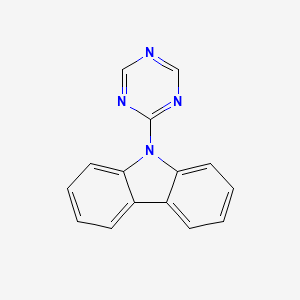
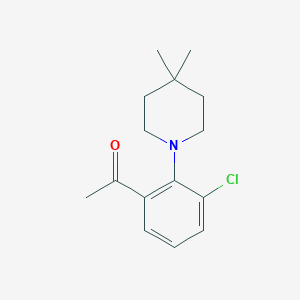
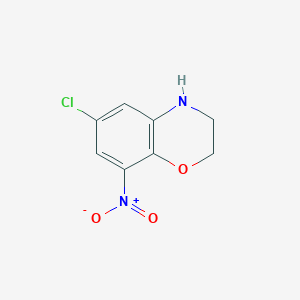
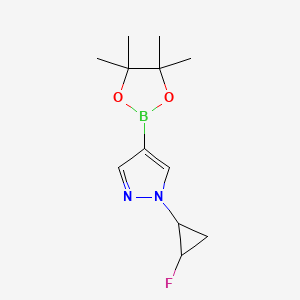
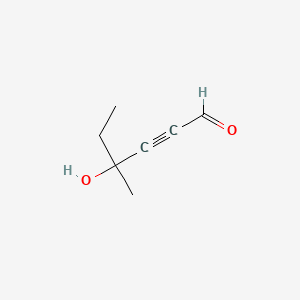
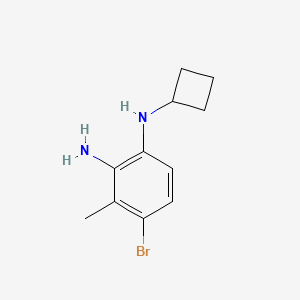
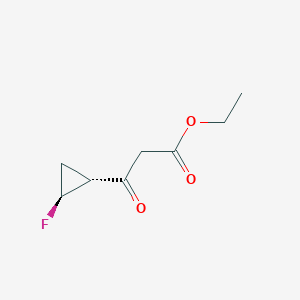
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
